Isotopic Purity and Mass Shift Advantage
Ciprofloxacin beta-D-glucuronide-d8 provides a +8 Da mass shift relative to the unlabeled analyte, enabling clear separation in the mass spectrometer's quadrupole with no isotopic overlap from the naturally occurring M+2 or M+4 peaks of the analyte . This is critical for MRM (Multiple Reaction Monitoring) workflows. In contrast, a +4 Da labeled standard (e.g., d4-ciprofloxacin glucuronide) can exhibit significant cross-talk due to the natural abundance of 13C and other isotopes in the unlabeled analyte, reducing quantification accuracy, particularly at low concentrations [1].
| Evidence Dimension | Mass shift and isotopic cross-talk |
|---|---|
| Target Compound Data | Molecular weight 515.51 (unlabeled 507.47), providing a +8 Da shift |
| Comparator Or Baseline | Hypothetical d4-labeled ciprofloxacin glucuronide (+4 Da shift) |
| Quantified Difference | The +8 Da shift places the internal standard outside the typical isotopic envelope of the analyte (M+0 to M+4), minimizing cross-talk. The natural abundance of 13C (1.1%) means the unlabeled analyte has ~0.2% contribution at M+4, potentially interfering with a d4-IS at low analyte levels. |
| Conditions | Mass spectrometry, MRM mode |
Why This Matters
The +8 Da shift minimizes isotopic cross-talk, ensuring accurate quantification across a wider dynamic range, especially at low concentrations where interference from the analyte's natural isotopes would otherwise be problematic.
- [1] Ciccimaro E, Blair IA. Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis. 2010 Feb;2(2):311-41. doi: 10.4155/bio.09.185. View Source
